

An In-Depth Technical Guide to 1,4-Diphenyl-1-butanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

Cat. No.: B1265814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,4-diphenyl-1-butanone**, a ketone with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its chemical identity, structural information, and physical properties. A standard synthetic protocol via Friedel-Crafts acylation is presented, along with key spectral data for characterization. While direct biological data for **1,4-diphenyl-1-butanone** is limited, this guide discusses the known biological activities of structurally related butanone derivatives to provide context for potential research and development.

Chemical Identity and Structure

IUPAC Name: 1,4-diphenylbutan-1-one

Synonyms: 4-Phenylbutyrophone

Molecular Formula: C₁₆H₁₆O

Structure:

- SMILES: O=C(CCCc1ccccc1)c1ccccc1
- InChI Key: GBUMEGLMTNAXOM-UHFFFAOYSA-N

The structure of **1,4-diphenyl-1-butanone** consists of a four-carbon butanone chain with phenyl substituents at positions 1 and 4. The ketone functional group is located at the first carbon atom.

Physicochemical Properties

A summary of the key physicochemical properties of **1,4-diphenyl-1-butanone** is provided in the table below.

Property	Value	Reference
Molecular Weight	224.30 g/mol	[1]
Appearance	White to pale yellow or pale pink powder or granules	
Melting Point	51.5-57.5 °C	
Boiling Point	180 °C at 8 mmHg	
CAS Number	5407-91-0	[1]

Synthesis of 1,4-Diphenyl-1-butanone

The most common and effective method for the synthesis of **1,4-diphenyl-1-butanone** is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3).[\[2\]](#)

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Benzene (anhydrous)
- 4-Phenylbutyryl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)

- Hydrochloric acid (concentrated)
- Water
- Anhydrous magnesium sulfate
- Sodium bicarbonate (saturated solution)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, add anhydrous benzene and anhydrous dichloromethane.
- Cool the flask in an ice-water bath.
- Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution.
- Add 4-phenylbutyryl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
- The reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **1,4-diphenyl-1-butanone** can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectral Data

Mass Spectrometry

The mass spectrum of **1,4-diphenyl-1-butanone** shows a molecular ion peak (M^+) at $m/z = 224$, corresponding to its molecular weight.^[1] Key fragmentation patterns can be observed, which are characteristic of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published high-resolution NMR spectrum for **1,4-diphenyl-1-butanone** is not readily available in the searched literature, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Predicted ^1H NMR (CDCl_3):

- Aromatic protons: Multiplets in the range of 7.20-8.00 ppm.
- $-\text{CH}_2-$ protons adjacent to the carbonyl group: A triplet around 3.00 ppm.
- $-\text{CH}_2-$ protons adjacent to the phenyl group: A triplet around 2.70 ppm.
- $-\text{CH}_2-$ protons at the 3-position: A multiplet around 2.00 ppm.

Predicted ^{13}C NMR (CDCl_3):

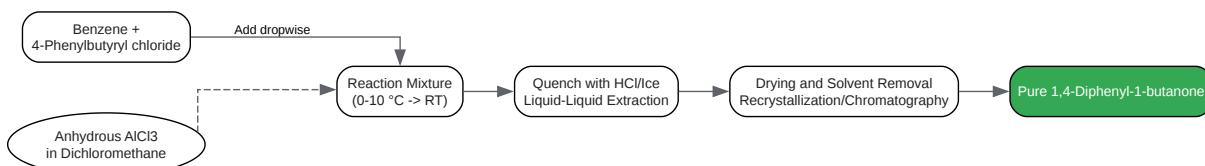
- Carbonyl carbon: A signal around 200 ppm.
- Aromatic carbons: Signals in the range of 125-140 ppm.
- Aliphatic carbons: Signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-diphenyl-1-butanone** is expected to show a strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretch of an aromatic ketone, typically in the region of $1680\text{-}1700\text{ cm}^{-1}$. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies in the public domain detailing the biological activity or pharmacological profile of **1,4-diphenyl-1-butanone**. However, the butanone scaffold is present in various biologically active molecules.

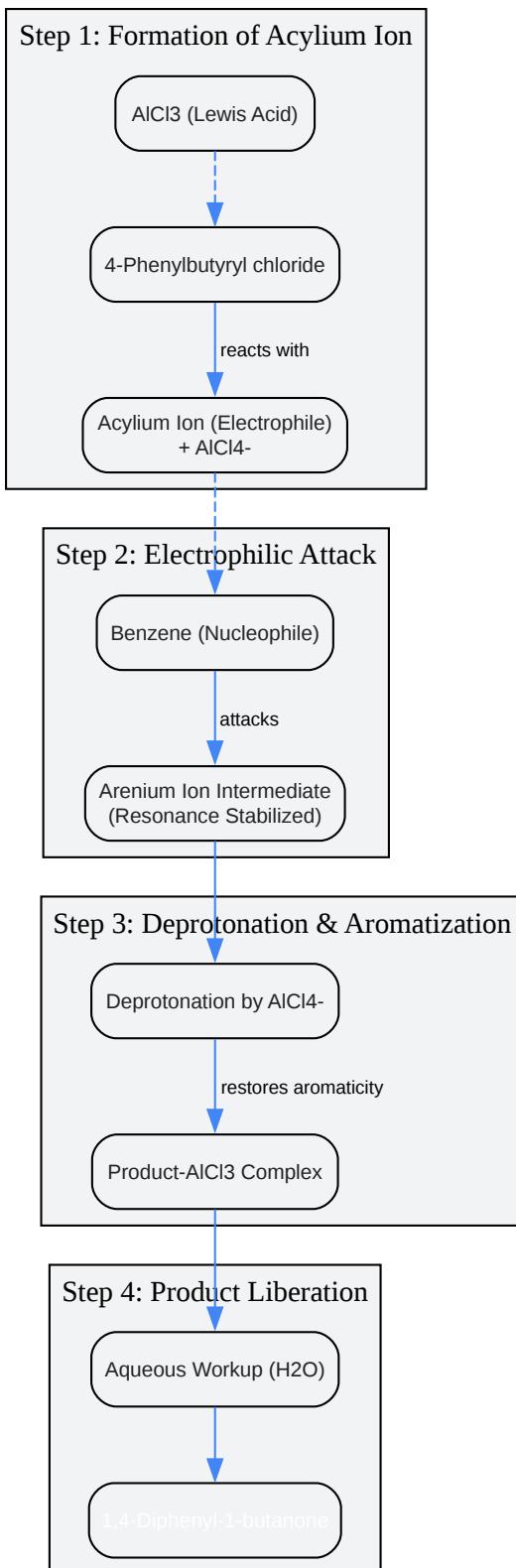

- Substituted Butanones: Derivatives of 4-(methylNitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, have been studied for their cytotoxicity and genotoxicity.[3]
- Cytotoxicity of Butanone Analogues: Studies on compounds like 1,4-diamino-2-butanone have shown cytotoxic effects on human colon carcinoma cells, with the mechanism involving the generation of reactive oxygen species.[4]
- Pharmacological Evaluation of Substituted Cathinones: The core structure of **1,4-diphenyl-1-butanone** is related to cathinones, which are known to act as central nervous system stimulants.[5]

These examples suggest that **1,4-diphenyl-1-butanone** could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activities of **1,4-diphenyl-1-butanone** and its derivatives.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **1,4-diphenyl-1-butanone** via Friedel-Crafts acylation.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,4-Diphenyl-1-butanone**.

Friedel-Crafts Acylation Mechanism

The logical relationship in the reaction mechanism is depicted below.

[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts acylation for **1,4-diphenyl-1-butanone** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]
- 2. PG.CHEM EASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 3. Cytotoxicity, genotoxicity and transforming activity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rat tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging drugs of abuse: current perspectives on substituted cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,4-Diphenyl-1-butanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265814#iupac-name-and-structure-of-1-4-diphenyl-1-butanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com